molecular formula C8H13ClN4 B3147980 5-(Piperazin-1-yl)pyrimidine hydrochloride CAS No. 634468-92-1

5-(Piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B3147980
CAS RN: 634468-92-1
M. Wt: 200.67
InChI Key: YBETUEKOSIAOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, which includes a piperazin-1-yl pyrimidine component, revealed its elimination through both metabolism and renal clearance. The major route of metabolism was hydroxylation at the pyrimidine ring, with CYP2D6 and CYP3A4 enzymes playing a significant role. Other metabolic pathways included amide hydrolysis, N-dealkylation, and glucuronidation, indicating a complex metabolic profile (Sharma et al., 2012).

Therapeutic Applications

  • Research on the synthesis and structure-activity relationship of 5-HT7 receptor antagonists identified piperazin-1-yl substituted unfused heterobiaryls, demonstrating that certain structural modifications could significantly enhance binding affinity to the receptor. These findings contribute to the development of new therapeutic agents targeting the 5-HT7 receptor (Strekowski et al., 2016).

  • Another study synthesized 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions at the 5-position, aiming to target human adenosine A1 and/or A2A receptors. These compounds showed selectivity and affinity variations for these receptors, suggesting potential applications in designing receptor-specific therapeutic agents (Squarcialupi et al., 2017).

Antimicrobial and Antimalarial Activity

  • Synthesis and testing of novel pyrimidine derivatives for antimicrobial activity revealed that certain compounds exhibit potent broad-spectrum antibacterial effects. This research underscores the potential of piperazine-substituted pyrimidine derivatives as promising candidates for antibacterial drugs (Al-Turkistani et al., 2011).

  • A series of 4-aminoquinoline-pyrimidine hybrids, connected through piperazine, were synthesized and showed good antimalarial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings highlight the potential of such hybrids in developing new antimalarial treatments (Thakur et al., 2014).

properties

IUPAC Name

5-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBETUEKOSIAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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